molecular formula C12H10N2O2 B1616791 5-Nitrobiphenyl-2-amine CAS No. 29608-75-1

5-Nitrobiphenyl-2-amine

Cat. No.: B1616791
CAS No.: 29608-75-1
M. Wt: 214.22 g/mol
InChI Key: WFBXYWYRLONTJK-UHFFFAOYSA-N
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Description

5-Nitrobiphenyl-2-amine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of biphenyl, where an amino group is attached to the second carbon of one phenyl ring, and a nitro group is attached to the fifth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobiphenyl-2-amine typically involves the nitration of biphenyl followed by the reduction of the nitro group to an amino group. One common method is as follows:

    Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrobiphenyl-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and amino groups influence the reactivity of the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 5-Aminobiphenyl-2-amine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Nitrobiphenyl-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitrobiphenyl-2-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can influence cellular processes and pathways, leading to potential biological effects.

Comparison with Similar Compounds

    4-Nitrobiphenyl-2-amine: Similar structure but with the nitro group at the fourth position.

    3-Nitrobiphenyl-2-amine: Nitro group at the third position.

    2-Nitrobiphenyl-2-amine: Nitro group at the second position.

Uniqueness: 5-Nitrobiphenyl-2-amine is unique due to the specific positioning of the nitro and amino groups, which influences its reactivity and potential applications. The combination of these functional groups at specific positions allows for unique chemical behavior and interactions compared to other nitrobiphenyl derivatives.

Properties

IUPAC Name

4-nitro-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXYWYRLONTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292485
Record name 5-nitrobiphenyl-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29608-75-1
Record name 29608-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83163
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitrobiphenyl-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-BIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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